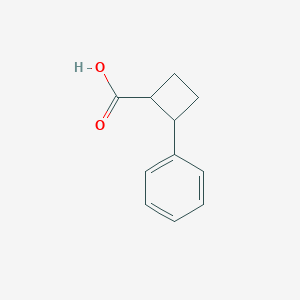
2-苯基环丁烷-1-羧酸
描述
2-Phenylcyclobutane-1-carboxylic acid is a chemical compound with the molecular weight of 176.22 . It is a versatile material used in diverse scientific research applications. Its unique structure and properties make it an excellent candidate for drug synthesis, organic chemistry studies, and exploring novel reactions.
Synthesis Analysis
The synthesis of 2-Phenylcyclobutane-1-carboxylic acid involves the reaction of benzene with ethyl diazoacetate in the presence of a rhodium(II) carboxylate catalyst. The product is then hydrolyzed to produce 2-Phenylcyclobutane-1-carboxylic acid.Molecular Structure Analysis
The molecular structure of 2-Phenylcyclobutane-1-carboxylic acid is represented by the InChI code1S/C11H12O2/c12-11(13)10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) . This indicates that the molecule contains 11 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . Physical And Chemical Properties Analysis
2-Phenylcyclobutane-1-carboxylic acid is a liquid at room temperature . The compound’s physical form, storage temperature, and shipping temperature are all normal .科学研究应用
结构和构象研究
顺式-2-苯基环丁烷羧酸的结构和构象已通过 X 射线衍射方法确定,突出了其独特的褶皱环丁烷环和由于取代基拥挤造成的键长变化 (Reisner, Korp, Bernal, & Fuchs, 1983)。此结构信息对于了解该化合物的化学性质和潜在应用至关重要。
合成和化学衍生物
已经开发了 2-苯基环丁烷-1-羧酸衍生物的创新合成方法,例如 2-氨基环丁烷-1-羧酸。这些衍生物已以高对映体过量合成,展示了创造各种结构相关化合物的多功能性和潜力 (Gauzy, Pereira, Faure, & Aitken, 2004)。
生物医学研究
1-氨基环丁烷[14C]羧酸,2-苯基环丁烷-1-羧酸的衍生物,已被确定为各种动物模型中的潜在肿瘤寻踪剂。该衍生物在肿瘤组织中表现出优先摄取、从血液中快速清除和毒性最小,表明其在癌症诊断和影像中的实用性 (Washburn, Sun, Byrd, Hayes, & Butler, 1979)。
材料科学与工程
2-苯基环丁烷-1-羧酸衍生物的独特结构特性,例如它们的刚性和构象偏好,已被探索用于材料科学中的应用。例如,环丁烷 β-氨基酸低聚物折叠成 12 螺旋构象表明在开发具有特定结构特征的新型材料方面具有潜力 (Fernandes, Faure, Pereira, Théry, Declerck, Guillot, & Aitken, 2010)。
肽合成和结构研究
该化合物的衍生物已用于刚性 β-肽的合成,展示了环丁烷环在单体和二聚体中促进结构的能力。该应用对于肽设计和理解肽构象动力学具有重要意义 (Izquierdo, Rúa, Sbai, Parella, Alvarez-Larena, Branchadell, & Ortuño, 2005)。
安全和危害
The safety information for 2-Phenylcyclobutane-1-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
未来方向
While specific future directions for 2-Phenylcyclobutane-1-carboxylic acid are not mentioned in the search results, it is noted that carboxylic acids have drawn significant attention due to their predominance in pharmaceuticals and agrochemicals . New approaches for preparing, functionalizing, and using carboxylic acids in “strain-release” transformations have positioned these compounds to be powerful synthetic workhorses .
作用机制
Target of Action
Biochemical Pathways
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Phenylcyclobutane-1-carboxylic acid . These factors could include temperature, pH, and the presence of other chemicals.
生化分析
Metabolic Pathways
2-Phenylcyclobutane-1-carboxylic acid is involved in several metabolic pathways, including those related to amino acid and fatty acid metabolism . The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . For example, 2-Phenylcyclobutane-1-carboxylic acid inhibits enzymes involved in the synthesis of bacterial cell wall components, thereby disrupting bacterial metabolism . Additionally, the compound affects the metabolism of cancer cells by altering the levels of key metabolites and enzymes involved in energy production and cell growth .
Transport and Distribution
The transport and distribution of 2-Phenylcyclobutane-1-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is transported across cell membranes by active transport mechanisms, allowing it to accumulate in specific cellular compartments . Once inside the cell, 2-Phenylcyclobutane-1-carboxylic acid interacts with binding proteins that facilitate its distribution to various cellular organelles . The compound’s localization and accumulation within cells are crucial for its biological activity and therapeutic effects .
Subcellular Localization
2-Phenylcyclobutane-1-carboxylic acid is localized in specific subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, 2-Phenylcyclobutane-1-carboxylic acid is transported to the mitochondria, where it exerts its effects on cellular metabolism and apoptosis . The compound’s activity and function are closely linked to its subcellular localization, highlighting the importance of understanding its distribution within cells .
属性
IUPAC Name |
2-phenylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTUABLWSVGNGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91142-54-0 | |
| Record name | 2-phenylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3166399.png)

![5-Chloro-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B3166416.png)
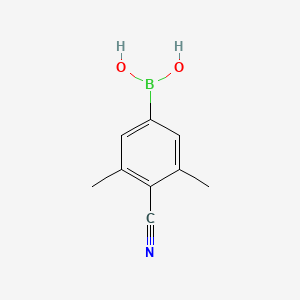
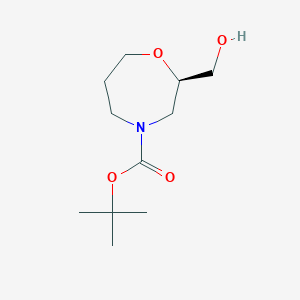
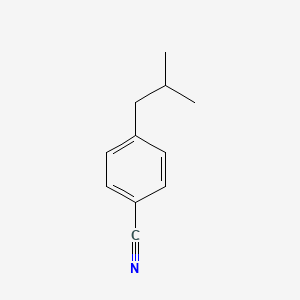
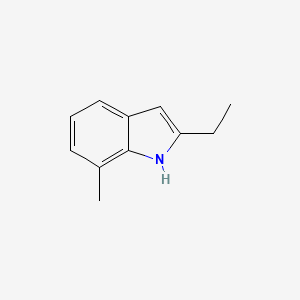
![1H-Indazole-1-carboxylic acid, 5-[[2-(3-hydroxyphenyl)-4-quinazolinyl]amino]-, 1,1-dimethylethyl ester](/img/structure/B3166453.png)
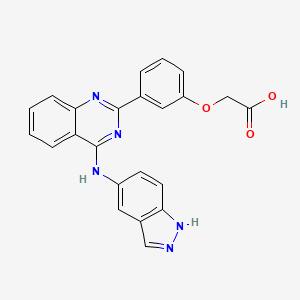
![Cyclopropyl-[2-(4-phenethyloxy-phenyl)-ethyl]-amine](/img/structure/B3166468.png)
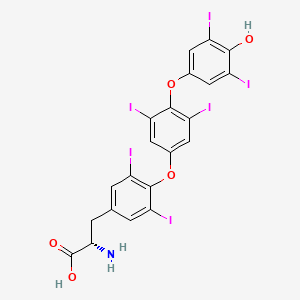


![Ethyl 3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B3166491.png)
